Furfuryl 3-mercapto-2-methylpropionate

Lipophilicity Partition Coefficient Flavor Encapsulation

Furfuryl 3-mercapto-2-methylpropionate (CAS 93859-18-8), IUPAC name furan-2-ylmethyl 2-methyl-3-sulfanylpropanoate, is an oxygen-bridged mercaptoester combining a furfuryl alcohol headgroup with a 3‑mercapto‑2‑methylpropionate tail (C₉H₁₂O₃S, MW 200.255). Its architecture features a reactive free thiol (–SH), a methyl‑branched ester chain, and a furan ring, which jointly determine its physicochemical and sensory properties.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
CAS No. 93859-18-8
Cat. No. B12902774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl 3-mercapto-2-methylpropionate
CAS93859-18-8
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)OCC1=CC=CO1
InChIInChI=1S/C9H12O3S/c1-7(6-13)9(10)12-5-8-3-2-4-11-8/h2-4,7,13H,5-6H2,1H3
InChIKeyFOOVFONKSXVRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl 3-Mercapto-2-Methylpropionate (CAS 93859-18-8): Niche Sulfur-Containing Furfuryl Ester – Key Physical, Regulatory, and QC Profile for Informed R&D Procurement


Furfuryl 3-mercapto-2-methylpropionate (CAS 93859-18-8), IUPAC name furan-2-ylmethyl 2-methyl-3-sulfanylpropanoate, is an oxygen-bridged mercaptoester combining a furfuryl alcohol headgroup with a 3‑mercapto‑2‑methylpropionate tail (C₉H₁₂O₃S, MW 200.255) . Its architecture features a reactive free thiol (–SH), a methyl‑branched ester chain, and a furan ring, which jointly determine its physicochemical and sensory properties . The compound is registered under EINECS 299‑354‑9 but holds neither FEMA GRAS affirmation nor JECFA food‑flavoring status, positioning it primarily as a non‑food research chemical or specialty flavor precursor where controlled thiol release is required [1].

Why Simple Substitution with Unbranched or Methyl‑Ester Analogs Fails for Furfuryl 3‑Mercapto‑2‑Methylpropionate


Closely related compounds—such as furfuryl 3‑mercaptopropionate (lacking the 2‑methyl branch) or methyl 3‑mercapto‑2‑methylpropionate (replacing furfuryl alcohol with methanol)—exhibit sharply divergent physicochemical profiles despite their apparent structural similarity [1][2]. These differences in lipophilicity, vapor pressure, and boiling point directly impact solubility in hydrophobic matrices, evaporative loss during thermal processing, and long‑term storage stability. Moreover, the free thiol motif of the target compound confers higher odor potency but also greater oxidative lability relative to thioester‑type flavor precursors (e.g., furfuryl thioacetate), which release the active thiol only upon hydrolysis [3]. Consequently, substituting an unbranched or thioester analog without quantitative property matching leads to unpredictable flavor delivery, thermal degradation, and compliance risk.

Quantitative Differentiation Evidence for Furfuryl 3‑Mercapto‑2‑Methylpropionate (CAS 93859-18-8) vs. Closest Analogs


Higher Lipophilicity (ΔXLogP3-AA +0.60) vs. Furfuryl 3‑Mercaptopropionate: Enhanced Affinity for Hydrophobic Matrices

Furfuryl 3‑mercapto‑2‑methylpropionate displays an estimated XLogP3-AA of 1.50, substantially exceeding the 0.90 value of the unbranched analog furfuryl 3‑mercaptopropionate [1]. The additional methyl branch therefore boosts calculated lipophilicity by approximately 0.60 log units, corresponding to a roughly four‑fold higher predicted octanol‑water partition coefficient. This difference is large enough to meaningfully alter solubility in lipid phases, oil‑based carriers, and hydrophobic polymer matrices, directly impacting encapsulation efficiency and release kinetics.

Lipophilicity Partition Coefficient Flavor Encapsulation

Lower Vapor Pressure (0.004 vs. 0.00663 mmHg) vs. Furfuryl 3‑Mercaptopropionate: Reduced Evaporative Loss During Thermal Processing

The estimated vapor pressure of furfuryl 3‑mercapto‑2‑methylpropionate is 0.004 mmHg at 25 °C, approximately 40 % lower than the 0.00663 mmHg estimated for the unbranched analog furfuryl 3‑mercaptopropionate [1]. This reduction in volatility, attributable to the methyl branch, diminishes evaporative loss during high‑temperature unit operations (e.g., extrusion, baking, retorting) and prolongs retention in open‑system applications. For formulators who must preserve sulfur‑impact character through a thermal process, the compound offers a quantifiable advantage over its unbranched counterpart.

Volatility Vapor Pressure Thermal Processing

Substantially Higher Boiling Point (Δ~107 °C) vs. Methyl 3‑Mercapto‑2‑Methylpropionate: Thermal Robustness for High‑Temperature Applications

Furfuryl 3‑mercapto‑2‑methylpropionate boils at an estimated 280 °C at atmospheric pressure, while the methyl ester analog methyl 3‑mercapto‑2‑methylpropionate boils at only 172–174 °C [1][2]. The ~107 °C elevation reflects the much stronger intermolecular forces imparted by the furfuryl moiety and has direct practical consequences: the furfuryl ester suffers far less vapor‑phase loss during sustained heating. In applications such as polymer compounding or bake‑stable flavor systems where temperatures may approach 200 °C, the methyl ester would be largely volatilized, whereas the furfuryl ester remains in the matrix.

Boiling Point Thermal Stability Ester Selection

Lower Density (1.161 vs. 1.196 g/cm³) vs. Furfuryl 3‑Mercaptopropionate: Impact on Volumetric Dosing Accuracy

The estimated density of furfuryl 3‑mercapto‑2‑methylpropionate is 1.161 g/cm³, about 2.9 % lower than the 1.196 g/cm³ of the unbranched analog furfuryl 3‑mercaptopropionate . While modest, this density discrepancy can propagate into measurable errors during volumetric metering and weigh‑scale dispensing in automated flavor compounding lines. When switching between these two compounds, failure to adjust density parameters would bias gravimetric dosing by approximately 3 %, a magnitude that is significant in high‑precision flavor formulation.

Density Formulation Volumetric Dosing

Purity Specification and QC Documentation: 97 % with Multi‑Method Certification vs. Undefined QC for Analog Compounds

Furfuryl 3‑mercapto‑2‑methylpropionate is offered at a standard purity of 97 % with batch‑specific QC certifications that include NMR, HPLC, and GC analyses, providing validated identity and purity verification for research and industrial users . By contrast, the unbranched analog furfuryl 3‑mercaptopropionate is typically supplied at 95 % purity without a comparable multi‑method QC bundle . For regulated environments or structure‑activity relationship (SAR) studies where trace impurities could confound results, this documentation difference is a concrete procurement discriminator.

Purity QC Documentation Procurement Specification

Non‑Approved Regulatory Status vs. FEMA 3162 Thioester Analog: Delineating Research‑Only and Food‑Grade Procurement Paths

Furfuryl 3‑mercapto‑2‑methylpropionate carries no FEMA GRAS affirmation and is listed as JECFA Food Flavoring: N/A, categorically excluding it from food‑flavor formulations [1]. In stark contrast, the structurally related thioester furfuryl thioacetate (CAS 13678‑68‑7) holds FEMA 3162 and JECFA 1074 designations, permitting its use in food and beverage products [2]. This binary regulatory divide serves as a decisive procurement filter: users requiring food‑grade status must select furfuryl thioacetate; those conducting mechanistic, toxicological, or non‑food sensory research may deliberately choose the target compound to avoid the cost and compliance overhead of food‑certified ingredients.

Regulatory FEMA GRAS JECFA Food‑Grade

Application Scenarios Where Furfuryl 3‑Mercapto‑2‑Methylpropionate Outperforms Closest Analogs


Hydrophobic Matrix Encapsulation and Controlled Flavor Release Research

The elevated XLogP3-AA of 1.50 makes this compound the preferred choice for studies requiring partitioning into lipid nanocarriers, oil‑in‑water emulsion droplets, or hydrophobic biopolymer films. Compared with furfuryl 3‑mercaptopropionate (XLogP3-AA 0.90), the target compound loads more efficiently into the lipid phase, enabling higher encapsulation capacity and more sustained release profiles . Researchers designing flavor‑delivery systems should select this compound when lipid compatibility is paramount.

High‑Temperature Flavor Retention in Thermally Processed Products

With a boiling point of 280 °C and a vapor pressure of only 0.004 mmHg, furfuryl 3‑mercapto‑2‑methylpropionate survives extrusion, retorting, and baking far better than methyl 3‑mercapto‑2‑methylpropionate (bp 172–174 °C) or the more volatile unbranched analog (vp 0.00663 mmHg) [1]. Food technologists developing bake‑stable savory flavors or coffee‑type notes should procure this compound for superior thermal resilience.

Pre‑Commercial Flavor Discovery and Sensory‑Receptor Probing Under Non‑Food Regulations

Because the compound lacks FEMA GRAS and JECFA approval, it is ideally suited for pre‑commercial flavor discovery, olfactory receptor assays, and structure‑activity relationship studies that do not require food‑grade certification [2]. In these contexts, the absence of regulatory overhead lowers procurement cost and administrative burden relative to FEMA‑listed analogs such as furfuryl thioacetate (FEMA 3162).

High‑Purity Standard for Analytical Method Development and Reference Material Qualification

The availability of 97 % purity material with multi‑method QC documentation (NMR, HPLC, GC) allows direct use as an analytical reference standard without additional in‑house purification . Laboratories developing GC‑MS or HPLC‑UV methods for sulfur volatile profiling can rely on the certified batch data for instrument calibration and method validation, a procurement advantage over analogs supplied only at 95 % purity without QC traceability.

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